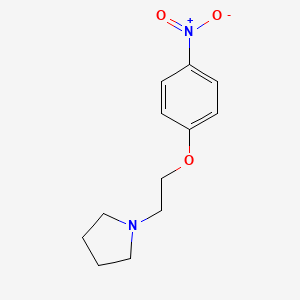

![molecular formula C16H13N3O2 B1330917 2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile CAS No. 68302-12-5](/img/structure/B1330917.png)

2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

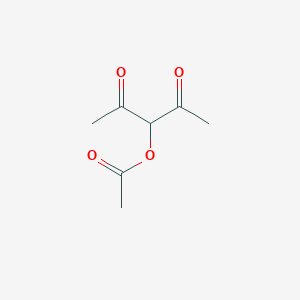

2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile, also known as AIPPC, is an organic compound used as a building block in organic synthesis. AIPPC is a versatile compound that can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. AIPPC has been widely studied due to its unique properties and potential applications.

Scientific Research Applications

Antiallergic Activity

2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile has demonstrated potential in antiallergic applications. Studies have shown that derivatives of this compound, particularly those with an isopropyl group at the 7-position, exhibit significant antiallergic activity. Compounds like AA-673, a derivative of this molecule, were found to be more potent than disodium cromoglycate, a known antiallergic agent, when administered intravenously or orally (Nohara et al., 1985).

Metabolites and Degradation Products

The metabolites and degradation products of this compound, specifically the compound Amoxanox (AA-673), have been synthesized for the purpose of confirming their structures and assessing their activity in antiallergic tests (Ukawa et al., 1985).

Antimicrobial and Antifungal Properties

Several derivatives of this compound have been studied for their antimicrobial and antifungal properties. Some of these derivatives have shown significant inhibition against various bacterial and fungal species, including Mycobacterium tuberculosis, Escherichia coli, and Pseudomonas aeruginosa (Haveliwala et al., 2013).

Vibrational Spectroscopy and DFT Calculation Studies

Vibrational spectroscopy and density functional theory (DFT) calculation studies have been conducted on derivatives of this compound. These studies provide insights into the molecular structure, vibrational frequencies, and nonlinear optical activity of the molecule, which can be crucial for developing advanced materials and understanding their interactions at the molecular level (Premkumar et al., 2015).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of various derivatives, employing techniques such as X-ray crystallography. These studies contribute to the understanding of the molecular structure and bonding, which is essential for designing new compounds with desired properties (Ganapathy et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile, also known as Amoxanox, is the mast cells . These cells play a crucial role in the immune response, particularly in the onset of inflammation and allergic reactions .

Mode of Action

Amoxanox acts as an inhibitor of mast cell release of allergic mediators . By inhibiting the release of these mediators, it can prevent or reduce the symptoms of allergic reactions .

Biochemical Pathways

It is known that the compound’s action on mast cells can influence thepathways related to inflammation and allergic responses .

Result of Action

The inhibition of mast cell release of allergic mediators by Amoxanox can lead to a reduction in the symptoms of allergic reactions . This includes symptoms such as inflammation, itching, and bronchial constriction .

Action Environment

The action, efficacy, and stability of Amoxanox can be influenced by various environmental factors These may include the presence of other drugs, the physiological state of the patient, and the specific characteristics of the allergic reaction being treated.

properties

IUPAC Name |

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-8(2)9-3-4-13-11(5-9)14(20)12-6-10(7-17)15(18)19-16(12)21-13/h3-6,8H,1-2H3,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMOBKNMVOXMMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347487 |

Source

|

| Record name | 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68302-12-5 |

Source

|

| Record name | 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)